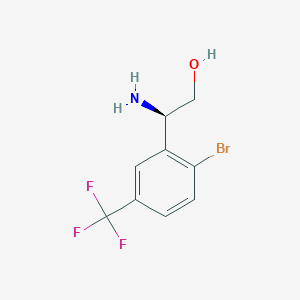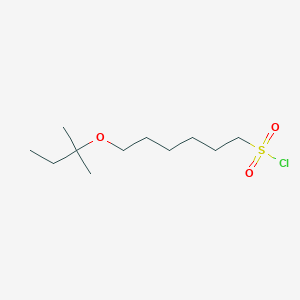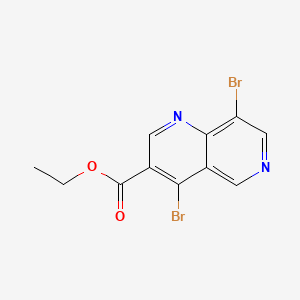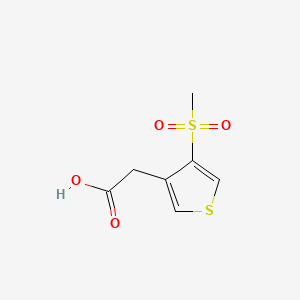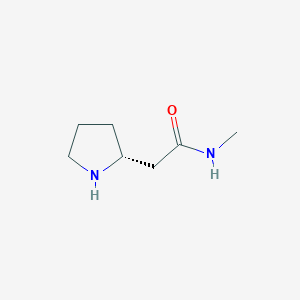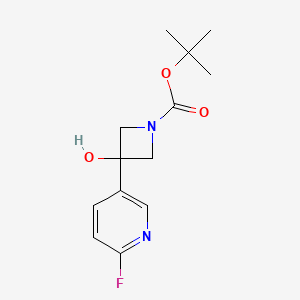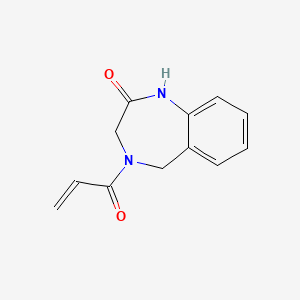
1-Cyclopropyl-2-((3,4-dichlorophenyl)thio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-((3,4-dichlorophenyl)thio)ethan-1-one is an organic compound with the molecular formula C11H10Cl2OS and a molecular weight of 261.17 g/mol . This compound is characterized by the presence of a cyclopropyl group and a dichlorophenyl thioether moiety attached to an ethanone backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-((3,4-dichlorophenyl)thio)ethan-1-one typically involves the reaction of cyclopropyl ketone with 3,4-dichlorophenyl thiol in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-2-((3,4-dichlorophenyl)thio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-Cyclopropyl-2-((3,4-dichlorophenyl)thio)ethan-1-one is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-((3,4-dichlorophenyl)thio)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one: Similar structure but with a propenone backbone.
Ethanone, 1-(2,4-dichlorophenyl)-: Similar structure but lacks the cyclopropyl group.
2-Cyclopropyl-1-(3,4-dichlorophenyl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
1-Cyclopropyl-2-((3,4-dichlorophenyl)thio)ethan-1-one is unique due to its combination of a cyclopropyl group and a dichlorophenyl thioether moiety, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C11H10Cl2OS |
|---|---|
Poids moléculaire |
261.2 g/mol |
Nom IUPAC |
1-cyclopropyl-2-(3,4-dichlorophenyl)sulfanylethanone |
InChI |
InChI=1S/C11H10Cl2OS/c12-9-4-3-8(5-10(9)13)15-6-11(14)7-1-2-7/h3-5,7H,1-2,6H2 |
Clé InChI |
IOYJLVZZNGRFIG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)CSC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



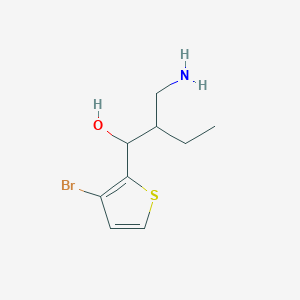
![rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid](/img/structure/B13493227.png)

